Pafuramidine - 186953-56-0

Pafuramidine

Catalog Number: EVT-278630
CAS Number: 186953-56-0
Molecular Formula: C20H20N4O3
Molecular Weight: 364.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pafuramidine (DB289), also known chemically as 2,5-bis[4-(N-methoxyamidino)phenyl]furan monomaleate, is a prodrug of the active compound 2,5-bis(4-guanylphenyl)furan dihydrochloride (DB75 or Furamidine). [] It is classified as an aromatic dication, belonging to the diamidine class of compounds. [] Pafuramidine was developed to overcome the limitations of DB75, primarily its poor oral bioavailability. [] As a prodrug, Pafuramidine is designed to be metabolized in vivo, releasing the active DB75, which exerts the desired pharmacological effects.

Future Directions
  • Structure-Activity Relationship Studies: Designing and evaluating novel analogs with improved safety profiles while retaining efficacy is a key area of interest. [, ]
  • Combination Therapies: Exploring Pafuramidine or its analogs in combination with other antiparasitic agents could potentially enhance efficacy and overcome resistance. [, ]
Synthesis Analysis

Pafuramidine is synthesized through a series of chemical reactions that involve the modification of furamidine. The synthesis typically involves the following steps:

  1. Formation of the Dimethoxime Group: The conversion of furamidine into pafuramidine involves the addition of a dimethoxime moiety. This modification enhances the solubility and bioavailability of the compound.
  2. Use of Cytochrome P450 Enzymes: The active form of pafuramidine, furamidine, is generated in vivo through the action of cytochrome P450 enzymes, which catalyze its metabolic conversion .

The detailed synthesis methods often include various organic chemistry techniques such as condensation reactions and purification processes to achieve high yields and purity.

Molecular Structure Analysis

Pafuramidine has a complex molecular structure characterized by its diphenylfuran backbone. The molecular formula is C18H20N4O4C_{18}H_{20}N_4O_4, and it has a molecular weight of approximately 356.38 g/mol. The structure includes:

  • Two Aromatic Rings: These contribute to its lipophilicity and ability to penetrate biological membranes.
  • Diamidine Functional Groups: These are crucial for its biological activity against nucleic acids.

The structural representation can be simplified as follows:

Molecular Structure C18H20N4O4\text{Molecular Structure }\quad \text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_4
Chemical Reactions Analysis

Pafuramidine undergoes several chemical reactions that are essential for its pharmacological activity:

  1. Hydrolysis: In biological systems, pafuramidine can be hydrolyzed to release furamidine, which is the active metabolite responsible for its antiparasitic effects.
  2. Interaction with Nucleic Acids: Furamidine binds to DNA and RNA, disrupting their function and leading to cell death in susceptible organisms.

These reactions highlight the importance of metabolic conversion in determining the efficacy of pafuramidine as a therapeutic agent.

Mechanism of Action

The mechanism by which pafuramidine exerts its effects involves several processes:

  1. Intercalation with DNA: Furamidine intercalates into DNA strands, disrupting replication and transcription processes.
  2. Inhibition of RNA Processing: It affects RNA splicing mechanisms, particularly in Myotonic Dystrophy Type 1, where it has been shown to upregulate specific proteins that mitigate mis-splicing events .
  3. Targeting Trypanosomes: The active form targets Trypanosoma brucei by interfering with their nucleic acid metabolism, leading to cell death.

These actions collectively contribute to its effectiveness in treating parasitic infections.

Physical and Chemical Properties Analysis

Pafuramidine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) and exhibits good solubility in aqueous solutions when prepared correctly.
  • Stability: The compound remains stable under various conditions but should be stored at low temperatures (e.g., -80°C) to maintain integrity .
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

These properties are crucial for formulation development and therapeutic application.

Applications

Pafuramidine has significant scientific applications primarily in the field of parasitology:

  • Treatment of Human African Trypanosomiasis: Its primary application is as an oral treatment option for early-stage human African trypanosomiasis, showing comparable efficacy to traditional treatments while offering improved tolerability .
  • Research on Myotonic Dystrophy Type 1: Ongoing studies explore its potential in treating genetic disorders associated with RNA mis-splicing, demonstrating versatility beyond antiparasitic use .

The development and clinical testing of pafuramidine highlight its potential as a valuable therapeutic agent in both infectious disease management and genetic disorder treatment.

Introduction to Pafuramidine in the Context of Neglected Tropical Diseases

Human African trypanosomiasis (HAT), or sleeping sickness, remains one of the most challenging neglected tropical diseases, primarily affecting remote rural communities in sub-Saharan Africa. Caused by Trypanosoma brucei parasites transmitted by tsetse flies, HAT manifests in two forms: the chronic gambiense variant (accounting for approximately 92% of cases) and the acute rhodesiense form [7]. For decades, treatment relied on injectable drugs with significant toxicity profiles and complex administration requirements, creating substantial barriers to effective disease control in resource-limited settings. Pafuramidine (DB289) emerged as a promising solution to these challenges – an orally bioavailable prodrug designed to overcome the limitations of traditional diamidine therapies while maintaining potent trypanocidal activity.

Historical Emergence of Diamidines in Antitrypanosomal Therapy

The diamidine chemotype has formed the backbone of early-stage HAT treatment since the 1930s. Pentamidine, a diamidine derivative first synthesized by Ernest Fourneau at the Pasteur Institute, became the cornerstone treatment for first-stage T. b. gambiense infections following Lourie and Yorke's landmark 1939 study demonstrating remarkable efficacy in animal models [10]. This aromatic diamidine exhibited curative activity at doses of 1.25–2.5 mg/kg, representing a dramatic improvement over the toxic arsenical drugs (requiring 250-1000 mg/kg) previously used [10]. Pentamidine's mechanism centers on its dicationic properties, enabling accumulation in the trypanosome's single mitochondrion driven by the membrane potential and subsequent binding to kinetoplast DNA (kDNA) at AT-rich sequences, disrupting replication and transcription [10] [1].

Despite pentamidine's efficacy, its clinical utility faced significant limitations:

  • Parenteral Administration: Requires painful intramuscular injections over 7-10 days
  • Bioavailability Limitations: Negligible oral bioavailability due to high polarity
  • Stage Restriction: Ineffective against late-stage (CNS) disease due to poor blood-brain barrier penetration and active efflux [10] [5]

These constraints spurred the development of prodrug strategies aimed at improving oral bioavailability. The Consortium for Parasitic Drug Development (CPDD) spearheaded this effort, screening over 2000 diamidine analogs and identifying furamidine (DB75) as a potent lead compound with excellent in vitro trypanocidal activity [2] [4]. However, DB75 itself suffered from poor oral absorption. This led to the strategic design of pafuramidine (DB289) – a methoxyamidine prodrug of DB75 where the cationic amidine groups were masked as methoxyamidines, significantly reducing polarity and enhancing gastrointestinal absorption [2] [10]. Following absorption, pafuramidine undergoes sequential O-demethylation and N-dehydroxylation in the liver to release the active metabolite DB75 [4] [8].

Table 1: Evolution of Diamidine Compounds for HAT Treatment

Compound NameKey Structural FeaturesDevelopmental Status
Pentamidine4,4'-[1,5-Pentanediylbis(oxy)]bis-benzenecarboximidamideFirst-line for early-stage gambiense HAT
Furamidine (DB75)2,5-Bis(4-amidinophenyl)furanActive metabolite; limited oral bioavailability
Pafuramidine (DB289)Bis-methoxyamidine prodrug of DB75Reached Phase III clinical trials
DB844Aza-analogue of DB289 (pyridine substitution)Preclinical evaluation (vervet monkey model)
DB829Active metabolite of DB844 (aza-furamidine)Demonstrated CNS efficacy in animal models

Pafuramidine represented a watershed moment as the first orally active trypanocide to advance to Phase III clinical trials for early-stage HAT. Its development marked a deliberate transition from serendipitous discovery (characteristic of early diamidines) to rational prodrug design leveraging modern pharmacokinetic principles [2] [10].

Rationale for Developing Oral Therapies for Trypanosoma brucei gambiense Infections

The development of oral therapies for T. b. gambiense HAT addressed critical pharmacological and practical challenges inherent to disease management in endemic regions. From a pharmacokinetic perspective, the blood-brain barrier represents an impermeable fortress for most trypanocidal drugs. Pentamidine and furamidine (DB75) accumulate minimally in brain parenchyma despite detectable levels in whole-brain homogenates, largely confined to the cells lining the blood-brain barrier due to efficient efflux mechanisms [10]. Pafuramidine's prodrug strategy offered a potential solution by enhancing systemic exposure to the active metabolite while maintaining favorable distribution properties.

Pharmacological advantages of the oral prodrug approach included:

  • Enhanced Bioavailability: Conversion to DB75 after absorption circumvented the poor gastrointestinal permeability of diamidines
  • Favorable Pharmacokinetics: Achieved therapeutic plasma concentrations of DB75 with once- or twice-daily oral dosing
  • Reduced Treatment Burden: Eliminated need for injection equipment, cold chain, and healthcare personnel for administration [2] [4] [8]

Phase II/III clinical trials demonstrated pafuramidine's non-inferiority to pentamidine for early-stage gambiense HAT, establishing proof-of-concept for oral therapy [2] [5]. However, the drug's inability to cure late-stage infections in animal models highlighted a fundamental limitation shared with pentamidine: inadequate central nervous system penetration. In vervet monkey models of second-stage HAT, neither pentamidine nor pafuramidine achieved cure despite transient clearance of blood parasitemia [8]. This pharmacological limitation stimulated the development of next-generation aza-diamidines like DB844 and its active metabolite DB829 (an aza-analogue of furamidine), which demonstrated unprecedented efficacy against CNS-stage infections in the same model [8] [4].

Table 2: Key Pharmacokinetic and Efficacy Parameters of Diamidine Compounds

ParameterPentamidinePafuramidine/DB75DB844/DB820
Prodrug Conversion Half-lifeN/A~2-4 hours~3-6 hours
Cmax (Active Metabolite)0.5-1 µg/mL*~200-400 nM**~190 nM (DB820)**
Blood-Brain Barrier PenetrationLowLowModerate (DB829)
CNS-stage Cure Rate (Vervet Model)0%0%40%
Administration RouteIntramuscularOralOral

After 4 mg/kg IM dose; *After 6 mg/kg oral dose of prodrug [8] [4]

The pafuramidine development program provided crucial validation of the oral route for HAT treatment, directly paving the way for truly revolutionary oral therapies like fexinidazole (approved in 2018 for gambiense HAT) and the promising oxaborole acoziborole currently in advanced trials [5] [9]. These advancements underscore how pafuramidine's pharmacological legacy extends beyond its own clinical discontinuation.

Socioeconomic and Logistical Challenges in HAT-Endemic Regions

The socioeconomic context of HAT endemicity created an urgent imperative for oral therapies like pafuramidine. Approximately 55 million people remain at risk across sub-Saharan Africa, primarily in remote rural regions characterized by limited healthcare infrastructure, political instability, and poverty [3] [7]. The logistical demands of conventional HAT treatment created catastrophic economic burdens for affected households and strained fragile health systems.

Households affected by HAT faced severe socioeconomic consequences:

  • Catastrophic Health Expenditure: 93% of affected households in Kenya reported treatment-seeking costs ranging from USD 60-170 – a substantial burden for subsistence communities [3]
  • Coping Mechanisms: 81.5% of households struggled to raise funds, resorting to detrimental strategies like selling agricultural produce (64%), leasing family assets (22%), or seeking credit (22%) [3]
  • Productivity Loss: Disruption of agricultural activities led to food insecurity, while children often dropped out of school to care for affected relatives or due to financial constraints [3]

The logistical challenges of conventional injectable treatments amplified these socioeconomic burdens:

  • Cold Chain Requirements: Pentamidine and eflornithine require refrigerated storage and transport
  • Healthcare Worker Burden: NECT (nifurtimox-eflornithine combination therapy) demands 14 days of twice-daily intravenous infusions requiring skilled nursing staff
  • Infrastructure Demands: Patients often required hospitalization for weeks, traveling long distances to specialized treatment centers [5] [7]

Pafuramidine offered potential solutions to these systemic challenges. As an oral drug stable at ambient temperatures, it eliminated cold chain requirements and reduced dependency on complex healthcare infrastructure. Its simplified administration held promise for integration into community-based care models, potentially enabling earlier diagnosis and treatment at the primary care level before neurological manifestations developed [1] [6]. This aligned perfectly with WHO elimination strategies focusing on "screen-and-treat" approaches at the village level.

Table 3: Socioeconomic Impact Comparison of HAT Treatment Modalities

ParameterInjectable TherapiesPafuramidine (Potential)Current Oral Therapies
Household Expenditure (USD)$60-170Estimated <$20Minimal (WHO-donated)
Common Coping MechanismsSale of assets (22%)Reduced asset depletionNo asset depletion
Agricultural disruption (64%)Maintained productivityMaintained productivity
Health System LogisticsCold chain requiredAmbient temperature stableAmbient temperature stable
Staffing RequirementsSkilled nurses essentialCommunity health workersCommunity health workers
Treatment LocationReferral hospitalsPrimary health clinicsCommunity-level

The discontinuation of pafuramidine development due to delayed nephrotoxicity observed in extended-dosing phase I trials represented a significant setback for HAT elimination efforts [2] [10]. Nevertheless, its development proved the feasibility and transformative potential of oral therapy, directly influencing investment in next-generation oral drugs. The subsequent success of fexinidazole – an oral therapy effective against both stages of gambiense HAT – and its recent extension to rhodesiense HAT (2024) validated the pharmacological approach pioneered by pafuramidine [9]. Furthermore, the ongoing development of single-dose oral oxaboroles suggests that pafuramidine's core vision of simplified, community-based HAT treatment is finally nearing realization, potentially enabling the last mile of disease elimination [5] [6].

Properties

CAS Number

186953-56-0

Product Name

Pafuramidine

IUPAC Name

N'-methoxy-4-[5-[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]furan-2-yl]benzenecarboximidamide

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C20H20N4O3/c1-25-23-19(21)15-7-3-13(4-8-15)17-11-12-18(27-17)14-5-9-16(10-6-14)20(22)24-26-2/h3-12H,1-2H3,(H2,21,23)(H2,22,24)

InChI Key

UKOQVLAXCBRRGH-UHFFFAOYSA-N

SMILES

CON=C(C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)C(=NOC)N)N

Solubility

Soluble in DMSO

Synonyms

2,5-bis(4-amidinophenyl)furan-bis-O-methylamidoxime
DB 289
DB-289
DB289 cpd
pafuramidine

Canonical SMILES

CON=C(C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)C(=NOC)N)N

Isomeric SMILES

CO/N=C(\N)/C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)/C(=N/OC)/N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.